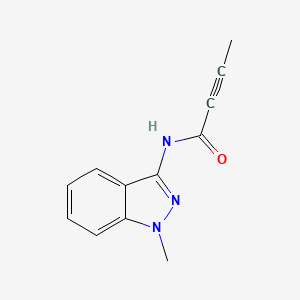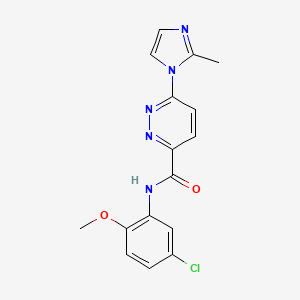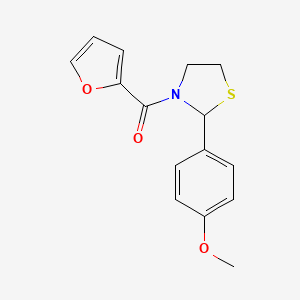
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a heterocyclic compound that combines a furan ring, a thiazolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the reaction of furan-2-carbaldehyde with 2-(4-methoxyphenyl)thiazolidine-3-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a protein tyrosine kinase inhibitor, which is important in cancer research.
Antimicrobial Activity: The compound has shown promise as an antibacterial and antifungal agent.
Biological Studies: It is used in studies related to enzyme inhibition and signal transduction pathways.
作用机制
The mechanism of action of furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets:
Protein Tyrosine Kinase Inhibition: The compound binds to the active site of protein tyrosine kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell proliferation and survival.
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
相似化合物的比较
Similar Compounds
Furan-2-yl(phenyl)methanone: Similar structure but lacks the thiazolidine ring.
2-(4-Methoxyphenyl)thiazolidin-3-one: Similar structure but lacks the furan ring.
Uniqueness
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is unique due to the combination of the furan ring, thiazolidine ring, and methoxyphenyl group, which imparts distinct biological activities and chemical properties .
属性
IUPAC Name |
furan-2-yl-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-12-6-4-11(5-7-12)15-16(8-10-20-15)14(17)13-3-2-9-19-13/h2-7,9,15H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLMYURIIOKQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
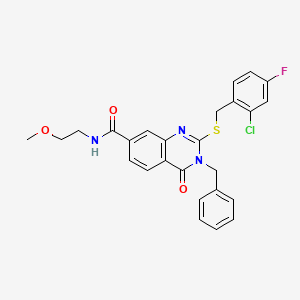
![7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2792073.png)
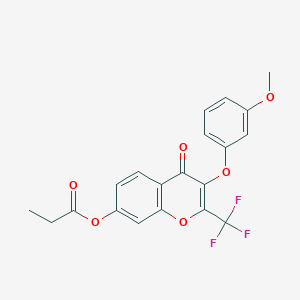
![(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2792075.png)
![7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792079.png)
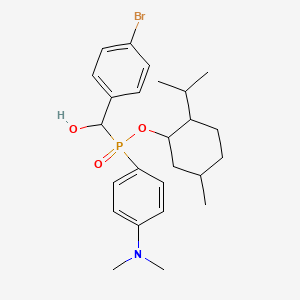
![ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate](/img/structure/B2792084.png)
![3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine](/img/structure/B2792085.png)
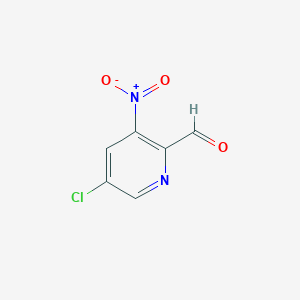
![4-methyl-2-[7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2792087.png)
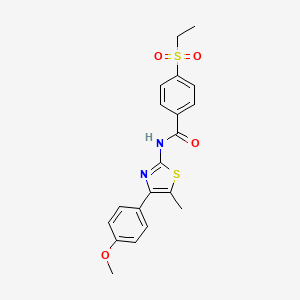
![2-Methyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)
